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molecular formula C8H5ClN2O2 B3024794 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 1711-61-1

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No. B3024794
M. Wt: 196.59 g/mol
InChI Key: IBXCIADJXVFGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064845

Procedure details

To a suspension of 4-chlorobenzhydrazide (8.53 grams (g), 0.05 mole) in methylene chloride (100 milliliters (ml)), was dropwise added trichloromethyl chloroformate (5.94 g, 0.03 mole). After addition, the reaction mixture was heated to reflux for 2 hours. The reaction was cooled down to room temperature and poured into a mixture of water (500 ml) and hexane (200 ml) and stirred for 10 to 20 min. The resultant precipitate was collected by suction-filtration and was washed with hexane to give a solid product. The product was dried in air at room temperature overnight yielding 5.5 g (60% yield) of 2-(4-chlorophenyl)-1,3,4-oxadiazolin-5one as a solid, m.p. 225°-227° C. NMR and IR spectra showed the desired structure. Without further purification, this product was subjected to the next step.
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13](OC(Cl)(Cl)Cl)=[O:14].O.CCCCCC>C(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][C:13](=[O:14])[NH:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.53 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 to 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by suction-filtration
WASH
Type
WASH
Details
was washed with hexane
CUSTOM
Type
CUSTOM
Details
to give a solid product
CUSTOM
Type
CUSTOM
Details
The product was dried in air at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 (± 5) min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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